2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a phthalazinone core, a chlorophenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the phthalazinone core with a chlorophenyl group, often using chlorobenzene derivatives under Friedel-Crafts acylation conditions.
Attachment of the Naphthyl Group: The final step involves the acylation of the phthalazinone derivative with naphthyl acetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylated phthalazinone derivatives.
Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide
Uniqueness
- Structural Features : The presence of both a phthalazinone core and a naphthyl group makes it unique compared to other similar compounds.
- Biological Activity : Its specific interactions with molecular targets and pathways may offer distinct therapeutic advantages.
Properties
Molecular Formula |
C26H18ClN3O2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-14-12-18(13-15-19)25-21-9-3-4-10-22(21)26(32)30(29-25)16-24(31)28-23-11-5-7-17-6-1-2-8-20(17)23/h1-15H,16H2,(H,28,31) |
InChI Key |
FIRXMDKCWGTNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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